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molecular formula C10H7F3O2 B3024339 3-(Trifluoromethyl)cinnamic acid CAS No. 67801-07-4

3-(Trifluoromethyl)cinnamic acid

Cat. No. B3024339
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-SNAWJCMRSA-N
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Patent
US04328355

Procedure details

m-Trifluoromethyl cinnamic acid is hydrogenated at room temperature at 2 psi using palladium on carbon as catalyst to provide m-trifluoromethylbenzyl acetic acid. 21.8 Parts of this acid is dissolved in 200 parts by volume of ether. Then 100 parts by volume of 1.0 molar methyl lithium in ether is added dropwise over a 30-minute period at 0°. After the addition is complete the mixture is allowed to stir at room temperature for 3-4 hours. The mixture is poured into 1 N HCl, the organic layer is washed successively with water and 5% potassium carbonate, and then dried over anhydrous sodium sulfate. The solvent is removed to provide m-trifluoromethylbenzyl acetone. Following the procedure set out in Example 1, replacing benzyl acetone with m-trifluoromethyl benzylacetone provides racemic methyl 7-[3β-hydroxy-2β-(3(R)-hydroxy-3-methyl-5-m-trifluoromethylphenyl-1-pentyn-1-yl)-5-oxocyclopent-1α-yl]heptanoate: ##STR11## racemic methyl 7-[3β-hydroxy-2β-(3(S)-hydroxy-3-methyl-5-m-trifluoromethylphenyl-1-pentyn-1-yl)-5-oxocyclopent-1α-yl]heptanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH:6]=[CH:7][C:8]([OH:10])=[O:9]>[Pd]>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH2:6][CH2:7][C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC(=O)O)C=CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature at 2 psi

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(CCC(=O)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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